molecular formula C8H9N3O4 B11779387 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B11779387
M. Wt: 211.17 g/mol
InChI Key: YRLPRWIXRZVVSF-UHFFFAOYSA-N
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Description

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a complex organic compound that belongs to the class of carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with varying substituents, such as:

Uniqueness

What sets 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid apart is its specific combination of functional groups, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14)

InChI Key

YRLPRWIXRZVVSF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C(=O)C=C1)CC(=O)O

Origin of Product

United States

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